3-Iodobenzylguanidinium-sulfate
CAS No.: 103346-16-3; 87862-25-7
Cat. No.: VC5990578
Molecular Formula: C8H12IN3O4S
Molecular Weight: 373.17
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 103346-16-3; 87862-25-7 |
---|---|
Molecular Formula | C8H12IN3O4S |
Molecular Weight | 373.17 |
IUPAC Name | 2-[(3-iodophenyl)methyl]guanidine;sulfuric acid |
Standard InChI | InChI=1S/C8H10IN3.H2O4S/c9-7-3-1-2-6(4-7)5-12-8(10)11;1-5(2,3)4/h1-4H,5H2,(H4,10,11,12);(H2,1,2,3,4) |
Standard InChI Key | NMHJRGCKGFRFAQ-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)I)CN=C(N)N.OS(=O)(=O)O |
Introduction
Chemical Identity and Structural Properties
3-Iodobenzylguanidinium-sulfate is formally identified as guanidine, N-[(3-iodophenyl)methyl]-, sulfate, with the molecular formula C₈H₁₃IN₃O₄S⁺ and a molecular weight of 374.18 g/mol . The compound consists of a benzylguanidine moiety substituted with an iodine atom at the meta position of the aromatic ring, paired with a sulfate anion (Figure 1). This ionic pairing enhances its solubility in polar solvents such as water and ethanol, facilitating its use in aqueous reaction conditions .
Table 1: Fundamental Chemical Properties
Property | Value |
---|---|
CAS Number | 103346-16-3 |
Molecular Formula | C₈H₁₃IN₃O₄S⁺ |
Molecular Weight | 374.18 g/mol |
IUPAC Name | 2-[(3-Iodophenyl)methyl]guanidine sulfate |
Solubility | High in polar solvents (e.g., water, ethanol) |
Density | Not explicitly reported |
The compound’s structural integrity is confirmed via spectroscopic methods, including nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) . Its InChIKey (NMHJRGCKGFRFAQ-UHFFFAOYSA-N) provides a standardized identifier for chemical databases.
Synthesis and Manufacturing
The synthesis of 3-Iodobenzylguanidinium-sulfate involves a two-step process starting from meta-iodobenzylamine. In the first step, meta-iodobenzylamine undergoes condensation with cyanamide to form the guanidine intermediate. Subsequent treatment with sulfuric acid yields the sulfate salt .
Key Synthetic Steps
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Condensation Reaction:
Meta-iodobenzylamine reacts with cyanamide in aqueous medium under reflux to form N-[(3-iodophenyl)methyl]guanidine. -
Salt Formation:
The guanidine intermediate is suspended in water and treated with 2 M sulfuric acid. Heating ensures complete dissolution, followed by cooling to precipitate the sulfate salt. Recrystallization from an ethanol-water mixture yields pure 3-Iodobenzylguanidinium-sulfate with a reported yield of 91.2% .
Table 2: Optimized Reaction Conditions
Parameter | Value |
---|---|
Reaction Temperature | 80–100°C (reflux) |
Solvent | Water |
Acid Concentration | 2 M H₂SO₄ |
Recrystallization Solvent | Ethanol-water (1:1 v/v) |
This method, patented under CN106187823, emphasizes scalability and reproducibility, critical for industrial production .
Pharmaceutical and Medical Applications
Role in Organic Synthesis
The electrophilic iodine atom in 3-Iodobenzylguanidinium-sulfate makes it a potent nucleophilic reagent. It participates in:
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Coupling Reactions: Suzuki-Miyaura and Ullmann reactions for biaryl synthesis .
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Pharmaceutical Intermediates: Synthesis of tyrosine kinase inhibitors and antipsychotic agents .
Application | Mechanism | Clinical Use |
---|---|---|
Diagnostic Imaging | I-123 emits gamma radiation | Tumor localization |
Radionuclide Therapy | I-131 emits beta particles | Neuroblastoma treatment |
Future Directions and Research Opportunities
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